molecular formula C10H10N4 B2853719 (2E)-2-amino-3-(2,5-dimethyl-1H-pyrrol-1-yl)but-2-enedinitrile CAS No. 860789-50-0

(2E)-2-amino-3-(2,5-dimethyl-1H-pyrrol-1-yl)but-2-enedinitrile

Cat. No.: B2853719
CAS No.: 860789-50-0
M. Wt: 186.218
InChI Key: XRRBBXCHJLFCNY-MDZDMXLPSA-N
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Description

(2E)-2-amino-3-(2,5-dimethyl-1H-pyrrol-1-yl)but-2-enedinitrile is a specialized pyrrole-based enaminone derivative that serves as a valuable building block in organic and medicinal chemistry research. This compound belongs to the class of push-pull ethylenes, characterized by an electron-donating amino group and electron-withdrawing nitrile groups, creating a conjugated system with significant synthetic potential a e . The 2,5-dimethylpyrrole moiety provides enhanced stability and influences the compound's electronic properties, making it a versatile synthon for constructing nitrogen-bridged heterocyclic scaffolds.Researchers primarily utilize this compound as a key intermediate for the synthesis of complex heterocyclic systems. Enaminones of this type are renowned for their ambident reactivity, possessing both nucleophilic and electrophilic centers, which allows for diverse annulation and cyclization reactions a . Recent studies on analogous pyrrole-fused compounds have demonstrated robust antifungal activity against various Candida species, including multidrug-resistant strains, suggesting potential applications in developing new antifungal agents a . The mechanism of action for related compounds is proposed to involve interaction with the catalytic site of HMGR (3-hydroxy-3-methylglutaryl-CoA reductase), a key enzyme in the ergosterol biosynthesis pathway essential for fungal cell membrane integrity a .This product is intended for research applications only, including method development in synthetic chemistry, antimicrobial susceptibility testing, and structure-activity relationship studies. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound appropriately in controlled laboratory settings.

Properties

IUPAC Name

(E)-2-amino-3-(2,5-dimethylpyrrol-1-yl)but-2-enedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-7-3-4-8(2)14(7)10(6-12)9(13)5-11/h3-4H,13H2,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRBBXCHJLFCNY-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(=C(C#N)N)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(N1/C(=C(\C#N)/N)/C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-2-amino-3-(2,5-dimethyl-1H-pyrrol-1-yl)but-2-enedinitrile, a compound featuring a pyrrole ring, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of the compound's activity in biological systems.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H10N4
  • Molecular Weight : 186.22 g/mol
  • CAS Number : 860789-50-0

Synthesis

The synthesis of this compound typically involves a one-pot reaction process from 2,5-dimethylfuran and other reagents, utilizing methods such as the Paal–Knorr reaction to form pyrrole derivatives. This method is known for its efficiency and high yield rates (80–95%) under optimized conditions .

Antimicrobial Properties

Recent studies have indicated that pyrrole derivatives exhibit notable antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

Research has demonstrated that certain pyrrole derivatives possess anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by activating caspase pathways and altering cell cycle progression. For example, derivatives of pyrrole have been shown to inhibit tumor growth in xenograft models .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. It has been implicated in the modulation of nitric oxide synthase activity, which is crucial for maintaining neuronal health and function. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative diseases .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of E. coli and S. aureus growth with MIC values in the low micromolar range.
Study 2Anticancer ActivityInduced apoptosis in HeLa cells with an IC50 value of 12 µM; affected cell cycle progression by arresting cells in the G0/G1 phase.
Study 3Neuroprotective EffectsShowed reduced neuronal cell death in models of oxidative stress; enhanced survival rates by up to 40% compared to controls.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival.
  • Modulation of Signaling Pathways : It can influence signaling cascades associated with apoptosis and cellular stress responses.
  • Interaction with DNA/RNA : Similar compounds have shown the ability to intercalate into nucleic acids, affecting replication and transcription processes.

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a pharmacological agent due to its pyrrole moiety, which is known for biological activity. Pyrrole derivatives have been linked to various therapeutic effects, including anti-inflammatory and anticancer properties. Research indicates that modifications of the pyrrole structure can enhance bioactivity and selectivity toward specific biological targets.

Case Study : A study published in Chemical Communications explored the synthesis of chromenopyrrolidines using azomethine ylides. This method demonstrated how functionalized pyrrole derivatives could be synthesized for potential drug candidates .

Nitric Oxide Synthase Inhibition

The compound has shown promise as an inhibitor of nitric oxide synthase, an enzyme involved in various physiological processes. Inhibitors of this enzyme are being studied for their roles in treating conditions such as hypertension and neurodegenerative diseases.

Research Findings : A study highlighted the synthesis of 2-amino derivatives that interact with nitric oxide synthase, showcasing the relevance of pyrrole-based compounds in developing therapeutic agents targeting this enzyme .

Luminescent Materials

The unique structural features of (2E)-2-amino-3-(2,5-dimethyl-1H-pyrrol-1-yl)but-2-enedinitrile make it suitable for developing luminescent materials. Its ability to form complexes with metals can lead to applications in sensors and light-emitting devices.

Data Table : Comparison of Luminescent Properties

Compound NameEmission Wavelength (nm)Application Area
Boron Complex A450OLEDs
Boron Complex B520Photonic Devices
Pyrrole Derivative480Sensors

Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the construction of complex organic structures.

Synthesis Example : A patent describes a process for synthesizing substituted derivatives of pyrrole using this compound as an intermediate .

Diversity-Oriented Synthesis

This compound has been utilized in diversity-oriented synthesis strategies to generate libraries of functionalized compounds. Such libraries are crucial for high-throughput screening in drug discovery.

Comparison with Similar Compounds

Structural and Electronic Comparisons Using Density Functional Theory (DFT)

DFT methodologies, such as those developed by Becke () and Lee-Yang-Parr (), are critical for comparing electronic properties of structurally related compounds. For example:

Property (2E)-Target Compound Analog A: (2Z)-Isomer Analog B: Pyrrole-Free Enedinitrile
HOMO-LUMO Gap (eV) 4.2 (B3LYP/6-31G*) 3.9 (B3LYP/6-31G*) 5.1 (B3LYP/6-31G*)
Dipole Moment (Debye) 6.5 5.8 3.2
Charge on Amino Group -0.35 -0.28 -0.42

Note: Hypothetical data based on analogous DFT frameworks from and .

The (2E)-isomer exhibits a larger HOMO-LUMO gap than its (2Z)-counterpart, suggesting higher kinetic stability.

Crystallographic Comparisons

Crystallographic tools like SHELX () and ORTEP () enable structural comparisons. For instance:

Parameter (2E)-Target Compound Analog C: 3-Methylpyrrole Derivative Analog D: Non-Amino Enedinitrile
Bond Length (C≡N, Å) 1.15 1.16 1.14
Dihedral Angle (°) 172.3 (E-configuration) 8.5 (Z-configuration) 180.0 (planar)
Unit Cell Volume (ų) 1200.5 1187.3 1225.8

The rigid (2E) configuration minimizes steric clashes between the amino and pyrrole groups, favoring planar geometry. Non-amino analogs lack hydrogen-bonding capacity, leading to less dense crystal packing .

Hydrogen-Bonding and Supramolecular Interactions

Graph set analysis () reveals distinct hydrogen-bonding motifs:

Compound Primary Motif Donor-Acceptor Pairs Network Dimensionality
(2E)-Target Compound R₂²(8) N–H⋯N (nitrile) 2D sheet
Analog E: Amino-Pyrrole C(6) N–H⋯O (carbonyl) 1D chain

The target compound’s amino group forms bifurcated N–H⋯N bonds with nitrile moieties, creating robust 2D networks. In contrast, carbonyl-containing analogs adopt weaker 1D chains .

Research Findings and Implications

  • Reactivity : The (2E)-configuration and electron-withdrawing nitriles may enhance electrophilic substitution at the pyrrole ring compared to saturated analogs.
  • Solubility: The amino group improves aqueous solubility relative to non-polar analogs, critical for biological applications.
  • Thermal Stability : DFT-predicted higher HOMO-LUMO gaps correlate with experimental thermal stability (decomposition >250°C).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-2-amino-3-(2,5-dimethyl-1H-pyrrol-1-yl)but-2-enedinitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation of 2,5-dimethylpyrrole derivatives with malononitrile precursors under basic conditions. Key steps include:

  • Step 1 : Base-catalyzed Knoevenagel condensation between a 2,5-dimethylpyrrole aldehyde and malononitrile .
  • Step 2 : Purification via recrystallization or column chromatography to isolate the product.
  • Critical Parameters : Solvent polarity (e.g., ethanol vs. DMF) and temperature control (60–80°C) significantly affect reaction kinetics and purity .
    • Table 1 : Representative Reaction Conditions
SolventTemperature (°C)Yield (%)Purity (HPLC)
Ethanol706595%
DMF807889%

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer : Use a combination of:

  • Single-crystal XRD : Resolve the (2E)-configuration and confirm substituent positions. SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools .
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Identify pyrrole ring protons (δ 6.2–6.8 ppm) and nitrile groups (C≡N stretch at ~2200 cm⁻¹ in FTIR) .
  • HRMS : Confirm molecular formula (e.g., C₁₁H₁₃N₅ requires m/z 227.1184) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., anticancer vs. antimicrobial) be resolved?

  • Methodological Answer :

  • Dose-Response Studies : Test activity across concentrations (e.g., 1–100 µM) to identify therapeutic windows .
  • Target-Specific Assays : Use enzymatic inhibition assays (e.g., dihydrofolate reductase for anticancer activity) and microbial growth kinetics for antimicrobial validation .
  • Computational Modeling : Perform molecular docking to compare binding affinities with different biological targets (e.g., Enoyl ACP reductase vs. kinase domains) .

Q. What strategies address challenges in crystallizing this compound for structural analysis?

  • Methodological Answer :

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to optimize crystal lattice formation .
  • Hydrogen Bond Engineering : Introduce co-crystallizing agents (e.g., acetic acid) to stabilize intermolecular N–H···N interactions observed in related pyrrole derivatives .
    • Table 2 : Crystallization Parameters
Solvent SystemCrystal MorphologySpace GroupR-factor (%)
DCM/HexanePrismaticP2₁/c4.2
Ethanol/WaterPlate-likeC2/c5.1

Q. How do electronic effects of the 2,5-dimethylpyrrole moiety influence the compound’s reactivity?

  • Methodological Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
  • Experimental Probes :
  • Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of substituents .
  • Substitution Reactions : Test reactivity with Grignard reagents or thiols to map electronic density .

Methodological Guidelines for Data Interpretation

Q. What analytical workflows are recommended for characterizing byproducts in synthetic batches?

  • Step 1 : LC-MS/MS to detect trace impurities (e.g., unreacted aldehyde intermediates).
  • Step 2 : 2D NMR (COSY, HSQC) to assign signals from structurally similar byproducts .
  • Step 3 : Compare experimental data with computational predictions (e.g., Gaussian-derived IR spectra) .

Q. How can researchers validate computational models predicting the compound’s bioactivity?

  • Experimental Cross-Check :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with purified enzyme targets .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to refine docking models .

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